
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a phenyl group and a 4-methoxybenzylamine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinazoline with phenylboronic acid in the presence of a palladium catalyst.
Attachment of the 4-Methoxybenzylamine Moiety: The final step involves the nucleophilic substitution reaction between the quinazoline derivative and 4-methoxybenzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core and the methoxybenzylamine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学的研究の応用
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and disrupting cellular processes.
類似化合物との比較
Similar Compounds
N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives: These compounds share the 4-methoxybenzyl moiety and exhibit similar biological activities.
Phenylboronic Ester Derivatives: These compounds have a phenyl group and are used in similar synthetic applications.
Uniqueness
N-(4-Methoxybenzyl)-2-phenyl-4-quinazolinamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its quinazoline core is particularly significant in medicinal chemistry for its role in enzyme inhibition and potential therapeutic applications.
特性
CAS番号 |
853310-73-3 |
|---|---|
分子式 |
C22H19N3O |
分子量 |
341.4 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C22H19N3O/c1-26-18-13-11-16(12-14-18)15-23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,24,25) |
InChIキー |
VJFBCQCTNROCJX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzenesulfonyl)-4-[3-(phenylsulfanyl)propyl]cyclohex-2-en-1-one](/img/structure/B15074650.png)
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
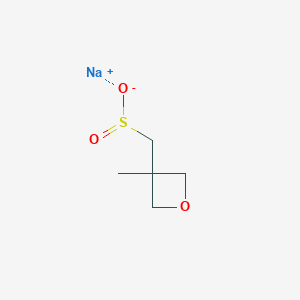


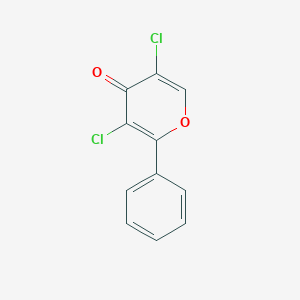
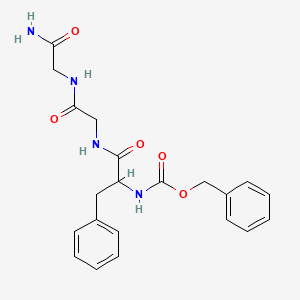
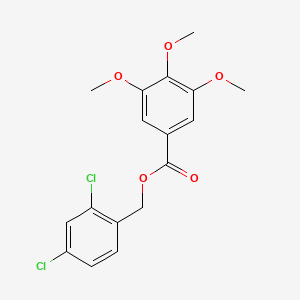
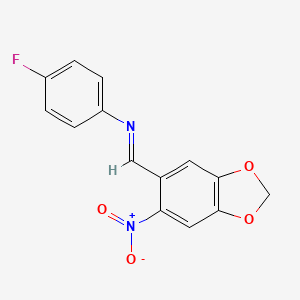
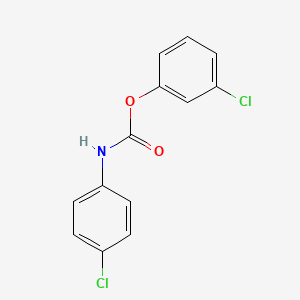
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
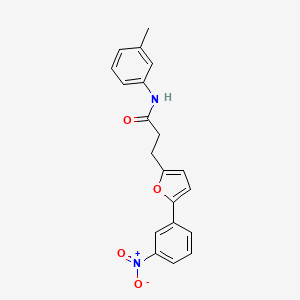
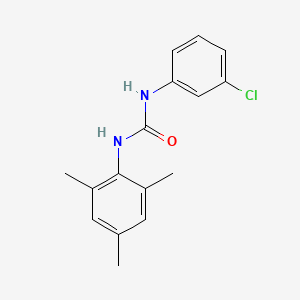
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
